5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine
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Overview
Description
5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused with a pyridine ring, along with a bromophenyl and a phenyl group attached to the core structure.
Preparation Methods
The synthesis of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-diaminopyridine with the Na2S2O5 adduct of corresponding benzaldehydes . The reaction typically proceeds under basic conditions using reagents such as K2CO3 and DMF. Alkylation of the resulting compounds with 4-chlorobenzyl or butyl bromide predominantly results in the formation of N5 regioisomers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Alkylation: As mentioned earlier, alkylation reactions can be performed using alkyl halides under basic conditions.
Common reagents used in these reactions include K2CO3, DMF, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, some imidazopyridine derivatives act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives such as:
Imidazo[4,5-b]pyridine: Known for its antibacterial and antifungal activities.
Imidazo[1,2-a]pyridine: Used in the development of drugs like zolimidine and ambien.
Imidazo[1,5-a]pyridine: Exhibits various pharmacological activities, including anti-inflammatory and anti-cancer properties.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAONJJYITSLFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439437 |
Source
|
Record name | 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645420-70-8 |
Source
|
Record name | 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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